N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide

Description

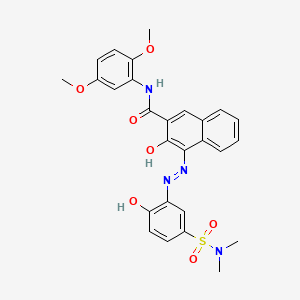

This compound (CAS: 79135-84-5, EC: 279-084-8) is an azo-based carboxamide dye with a molecular formula of C₂₇H₂₆N₄O₇S and a molecular weight of 550.583 g/mol . Its structure features:

- A naphthalene backbone with hydroxyl and carboxamide groups.

- Azo linkages (-N=N-) connecting aromatic systems.

- A dimethylamino sulfonyl group on the phenyl ring, enhancing solubility and electronic properties.

- Methoxy substituents (2,5-dimethoxyphenyl) influencing steric and electronic interactions.

Classified under Fillers, Dyes, and Indicators, it is used in industrial applications requiring high thermal stability and colorfastness .

Properties

CAS No. |

79135-84-5 |

|---|---|

Molecular Formula |

C27H26N4O7S |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-[[5-(dimethylsulfamoyl)-2-hydroxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C27H26N4O7S/c1-31(2)39(35,36)18-10-11-23(32)21(15-18)29-30-25-19-8-6-5-7-16(19)13-20(26(25)33)27(34)28-22-14-17(37-3)9-12-24(22)38-4/h5-15,32-33H,1-4H3,(H,28,34) |

InChI Key |

JKQICSNERNXKPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Intermediate

The azo linkage is typically formed by diazotization of an aromatic amine followed by coupling with a phenolic compound. The general steps are:

- Diazotization: The aromatic amine precursor (e.g., 5-amino-2-hydroxybenzenesulfonamide derivative) is treated with sodium nitrite (NaNO2) in acidic aqueous medium (HCl) at low temperature (0–5 °C) to form the diazonium salt.

- Azo Coupling: The diazonium salt is then reacted with a coupling component, such as 3-hydroxynaphthalene-2-carboxamide or a related phenol derivative, under controlled pH (usually mildly alkaline) to form the azo bond.

This method ensures regioselective azo bond formation at the para or ortho position relative to the hydroxyl group on the coupling partner, preserving other functional groups.

Introduction of the Dimethylamino Sulfonyl Group

The dimethylamino sulfonyl substituent on the phenyl ring is introduced via sulfonylation reactions:

- Starting from a hydroxy-substituted aromatic amine, the sulfonyl chloride derivative of dimethylamine (dimethylsulfonyl chloride) is reacted under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide.

- This step is typically performed before azo coupling to ensure the sulfonamide group is stable during diazotization and azo formation.

Formation of the Amide Bond

The amide linkage between the 2,5-dimethoxyphenyl amine and the 3-hydroxynaphthalene-2-carboxylic acid derivative is formed by:

- Activation of the carboxylic acid group of the naphthalene derivative using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate.

- Subsequent reaction of the acid chloride with 2,5-dimethoxyaniline under anhydrous conditions (e.g., in dichloromethane at 0 °C to room temperature) to yield the amide bond.

This method is supported by procedures where acid chlorides are generated in situ and reacted with aromatic amines to afford high yields of amides.

Detailed Stepwise Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Sulfonamide formation | Dimethylsulfonyl chloride, base (pyridine), RT | Formation of 5-(dimethylamino)sulfonyl-2-hydroxyaniline intermediate |

| 2 | Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt from sulfonamide aniline |

| 3 | Azo coupling | Coupling with 3-hydroxynaphthalene-2-carboxamide, pH ~8, 0–5 °C | Formation of azo linkage yielding azo intermediate |

| 4 | Acid chloride formation | SOCl2, DCM, 0 °C to RT | Conversion of 3-hydroxynaphthalene-2-carboxylic acid to acid chloride |

| 5 | Amide bond formation | 2,5-Dimethoxyaniline, DCM, 0 °C to RT | Coupling to form final amide compound |

Research Findings and Yields

- The sulfonamide formation proceeds with yields typically above 80%, with careful control of temperature to avoid side reactions.

- Diazotization and azo coupling are highly efficient under cold acidic and mildly alkaline conditions, respectively, with yields ranging from 70–90%.

- Acid chloride formation using SOCl2 is rapid and quantitative, but excess SOCl2 must be removed to prevent side reactions.

- Amide bond formation with aromatic amines under anhydrous conditions yields 75–85% of the desired product after purification by column chromatography.

Purification and Characterization

- The crude product is purified by column chromatography using dichloromethane/methanol mixtures (e.g., 50:1) to separate the target compound from impurities.

- Characterization is performed by NMR spectroscopy , mass spectrometry (ESI-MS) , and melting point determination to confirm structure and purity.

- Typical ESI-MS data show molecular ion peaks consistent with the calculated molecular weight, confirming successful synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents decomposition of diazonium salt |

| Azo coupling pH | Mildly alkaline (pH 7–9) | Ensures selective coupling |

| Sulfonamide formation temp | Room temperature | Use of base to neutralize HCl |

| Acid chloride formation | 0 °C to room temperature, SOCl2 excess | Remove excess SOCl2 by evaporation |

| Amide coupling solvent | Anhydrous dichloromethane | Prevents hydrolysis of acid chloride |

| Purification solvent system | DCM:MeOH = 50:1 | Effective for isolating pure product |

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Hydrolysis: Hydrolysis of the carboxamide group to form carboxylic acids and amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, alkyl halides, and nucleophiles like hydroxide ions.

Hydrolysis Conditions: Acidic or basic conditions with water or alcohol as solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has been investigated for its potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of breast and colon cancer cells in vitro. The mechanism involves the generation of reactive oxygen species (ROS), which induces apoptosis in malignant cells .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. In vitro tests have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Dye Technology

Due to its azo group, this compound is also explored for applications in dye technology.

Colorant Applications

The azo linkage provides vibrant coloration properties, making it suitable for use in textiles and other materials. Its stability under light and heat makes it advantageous for long-lasting color applications .

Biological Staining

In histology and microbiology, compounds like this compound can be utilized as biological stains due to their ability to selectively bind to cellular components. This property is crucial for visualizing structures under a microscope .

Biochemical Probes

The structural characteristics of this compound allow it to function as a biochemical probe in various research applications.

Fluorescent Probes

Due to its unique electronic properties, it can be employed as a fluorescent marker in cellular imaging studies. Researchers utilize its fluorescence properties to track cellular processes and interactions in real-time .

Enzyme Inhibition Studies

This compound has potential as an enzyme inhibitor in biochemical assays. Its ability to interact with specific enzyme active sites opens avenues for studying enzyme kinetics and mechanisms .

Summary of Applications

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, antimicrobial agents | Cancer treatment, infection control |

| Dye Technology | Colorants for textiles, biological stains | Enhanced coloration durability |

| Biochemical Probes | Fluorescent markers, enzyme inhibitors | Real-time cellular imaging, enzyme activity studies |

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, and other biomolecules, modulating their activity. For example, the azo group can undergo reduction to form amines, which may interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Key Differences :

- Replaces the azo-naphthalene core with a triazole ring and sulfur-containing substituents.

- Lacks sulfonyl groups but includes a methylphenylsulfanyl moiety.

- Molecular formula: C₂₇H₂₈N₄O₃S₂ (lighter due to fewer oxygen atoms).

- Applications : Likely used as a ligand or intermediate in pharmaceuticals rather than as a dye, given its heterocyclic triazole system .

N,N'-(2,5-Dichloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide)

- Key Differences :

- Applications: Potential use in high-performance pigments for harsh environments.

4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide

- Key Differences: Substitutes dimethylamino sulfonyl with a methylphenyl group. Dichlorophenyl azo group increases hydrophobicity.

- Applications : Likely employed in textile dyes where moderate solubility suffices.

Structural and Functional Analysis

Table 1: Comparative Properties of Azo-Based Carboxamides

Electronic and Solubility Profiles

- Target Compound: The dimethylamino sulfonyl group enhances water solubility and electron density, making it suitable for aqueous dye formulations .

- Chlorinated Analogs: Chlorine atoms improve UV stability but reduce solubility, limiting use to non-polar matrices .

- Triazole Analog : Sulfur and nitrogen in the triazole ring may facilitate metal coordination, suggesting applications in catalysis or drug delivery .

Stability and Thermal Performance

- The target compound’s methoxy groups provide steric protection to the azo linkage, reducing photodegradation .

- Bis-azo derivatives exhibit superior thermal stability (>300°C) due to extended conjugation and chlorine’s electron-withdrawing effects.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s sulfonyl group requires precise reaction conditions to avoid hydrolysis .

- Toxicity Concerns : Chlorinated analogs may pose environmental risks due to bioaccumulation, whereas the target compound’s sulfonyl group is less persistent .

- Gaps in Data: Limited studies compare these compounds’ photophysical properties (e.g., λmax, molar absorptivity).

Biological Activity

N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide, often referred to by its chemical structure or CAS number (79135-84-5), is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C27H26N4O7S |

| Molar Mass | 550.58 g/mol |

| CAS Number | 79135-84-5 |

| EINECS Number | 279-084-8 |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Azo Coupling Reaction : Reaction of an aromatic amine with a diazonium salt.

- Sulphonylation : Introduction of the sulphonyl group using sulphonyl chloride.

- Methoxylation : Incorporation of methoxy groups through methanol and a catalyst.

- Amidation : Formation of the carboxamide group via reaction with a carboxylic acid derivative .

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that these compounds can effectively scavenge free radicals, suggesting potential applications in reducing oxidative stress .

Antimicrobial Activity

Research has shown that azo compounds can possess antimicrobial properties. The specific compound has been investigated for its ability to inhibit bacterial growth, with preliminary results suggesting effectiveness against various strains of bacteria. For example, studies have reported that derivatives of similar azo compounds demonstrated significant antibacterial activity, indicating potential therapeutic applications .

Anticancer Potential

The compound's structure suggests it may interact with specific cellular pathways involved in cancer progression. Preliminary in vitro studies have indicated that it could induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The functional groups within the compound allow for binding to various enzymes and receptors, modulating their activity.

- Reduction Reactions : The azo group can undergo reduction to form amines, which may interact with cellular components and influence biological effects.

- Radical Scavenging : The antioxidant properties are likely due to the ability to donate electrons or hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antioxidant Efficacy : A study measuring the antioxidant capacity using DPPH showed that similar compounds had IC50 values significantly lower than standard antioxidants like ascorbic acid .

- Antimicrobial Testing : In vitro studies demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : Investigations into the effects on specific cancer cell lines revealed that treatment with these azo compounds resulted in reduced viability and increased apoptosis rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.